5-Amino-2-chloro-4-methylbenzonitrile
Description
Contextualization within Aromatic Nitrile Chemistry
Aromatic nitriles are a class of organic compounds characterized by a cyano (-C≡N) group attached to an aromatic ring. The nitrile group is a powerful and versatile functional group in organic synthesis. It is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly when positioned ortho or para to other activating groups.
The nitrile moiety in 5-Amino-2-chloro-4-methylbenzonitrile serves several key roles:
Synthetic Handle: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, reduced to a primary amine, or used in cycloaddition reactions to form various heterocyclic rings.
Bioisostere: In medicinal chemistry, the nitrile group is often used as a bioisostere for a ketone or aldehyde carbonyl group, capable of acting as a hydrogen bond acceptor in interactions with biological targets like enzymes and receptors. nih.gov
Electronic Modulator: The presence of the nitrile group significantly influences the electron density of the benzene (B151609) ring, affecting the reactivity of the other substituents. nih.gov
The additional substituents on the ring further define the compound's chemical personality. The amino (-NH₂) group is a key nucleophilic center, providing a reactive site for acylation, alkylation, and, crucially, for condensation and cyclization reactions to build larger heterocyclic systems. connectjournals.comresearchgate.net The chlorine and methyl groups provide steric bulk and electronic influence, allowing for fine-tuning of the molecule's properties in subsequent derivatives.
| Property | Data |
| Chemical Formula | C₈H₇ClN₂ |
| Molecular Weight | 166.61 g/mol |
| CAS Number | 2092117-45-6 |
| Appearance | Solid (Typical) |
| Common Class | Substituted Benzonitrile (B105546) |
Significance as a Privileged Scaffold Precursor
In the realm of drug discovery, a "privileged scaffold" is a molecular framework that is able to bind to multiple, often unrelated, biological targets with high affinity. These core structures are considered valuable starting points for developing new therapeutic agents because they provide a proven three-dimensional arrangement of atoms that is amenable to biological recognition.
While this compound is not itself a privileged scaffold, it is a quintessential precursor or building block for their synthesis. Its value comes from its capacity to generate diverse libraries of more complex molecules. The primary amino group is particularly important in this context, as it is a key component in many classical named reactions that form heterocyclic systems, many of which are considered privileged scaffolds. For instance, aminobenzonitriles are common starting materials in the synthesis of quinolines and pyrimidines, which are core structures in a vast number of pharmaceuticals. connectjournals.comresearchgate.net
The strategic placement of the chloro and methyl groups allows for further diversification, enabling medicinal chemists to explore the structure-activity relationship (SAR) of the resulting compounds by systematically modifying the scaffold.
Scope and Objectives of Academic Inquiry
Academic research involving compounds like this compound is typically focused on two main objectives: the development of novel synthetic methodologies and the discovery of new bioactive molecules.
Synthetic Methodology: Researchers aim to utilize this building block to construct complex heterocyclic systems efficiently. For example, the amino and nitrile groups can be involved in intramolecular cyclization reactions to form fused ring systems. The development of transition-metal-catalyzed cross-coupling reactions at the chloro-position is another area of inquiry, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.
A primary application of such aminonitrile precursors is in the synthesis of quinoline (B57606) derivatives, which are known for a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. connectjournals.comresearchgate.net
| Synthesis Method | Description | Reactants |
| Friedländer Synthesis | A condensation reaction to form quinolines. | An o-aminoaryl aldehyde or ketone and a compound with an active methylene (B1212753) group. connectjournals.com |
| Doebner-von Miller Reaction | A reaction that synthesizes quinolines using an aniline (B41778), an α,β-unsaturated carbonyl compound, and an acid catalyst. nih.gov | |
| Pfitzinger Reaction | A reaction that produces quinoline-4-carboxylic acids. | An isatin (B1672199) with a carbonyl compound in the presence of a base. nih.gov |
Drug Discovery: The second major objective is to synthesize libraries of novel compounds derived from this compound and screen them for biological activity. By systematically reacting the amino and nitrile groups and modifying the chloro position, chemists can generate a wide array of molecules. These new chemical entities are then tested against various biological targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels, in the search for new therapeutic leads. The specific substitution pattern of the starting material provides a unique chemical space to explore, distinct from that accessible from other isomers or analogues.
Structure
3D Structure
Properties
Molecular Formula |
C8H7ClN2 |
|---|---|
Molecular Weight |
166.61 g/mol |
IUPAC Name |
5-amino-2-chloro-4-methylbenzonitrile |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-7(9)6(4-10)3-8(5)11/h2-3H,11H2,1H3 |
InChI Key |
CGAZEGLLXWBGAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)C#N)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 5 Amino 2 Chloro 4 Methylbenzonitrile and Analogues
Regioselective Synthesis Approaches
Regioselective synthesis is crucial for ensuring the correct placement of functional groups on the benzonitrile (B105546) ring, which is essential for the desired properties of the final product.
Multi-Step Conversions from Substituted Anilines and Benzonitriles
One common strategy involves the multi-step conversion from readily available substituted anilines. For instance, a process can be initiated with a starting material like 4-chloro-2-nitrotoluene. This compound can be selectively reduced to 5-chloro-2-methyl aniline (B41778). Subsequent steps would then involve the introduction of the cyano group and the amino group at the desired positions. The synthesis of 5-chloro-2-nitroanilines can be achieved by the high-pressure amination of 2,4-dichloronitrobenzene, which itself is produced from the nitration of m-dichlorobenzene. google.comgoogle.com Another route could start from 2-Amino-4-methylbenzonitrile, which can be used in the synthesis of various heterocyclic compounds like aminoquinolines.
A generalized reaction scheme for such a conversion is depicted below:
Starting Material (e.g., Substituted Aniline)Intermediate BenzonitrileFinal ProductThese multi-step syntheses often require careful control of reaction conditions to achieve the desired regioselectivity and avoid the formation of unwanted isomers. durham.ac.uk
Halogenation-Amination Sequential Protocols for Benzonitrile Scaffolds
This approach involves the initial halogenation of a benzonitrile scaffold followed by a subsequent amination step. For example, benzonitrile or a partially halogenated derivative can undergo vapor-phase chlorination at high temperatures (around 650°C to 850°C) without a catalyst. google.com This can be a highly efficient method for producing chlorinated benzonitriles.
Following halogenation, an amination reaction can be performed to introduce the amino group at the desired position. This sequential protocol allows for the controlled introduction of both the halogen and the amino group, leading to the regioselective synthesis of compounds like 5-amino-2-chloro-4-methylbenzonitrile. A key challenge is to control the position of the incoming amino group, which can be influenced by the existing substituents on the benzonitrile ring.
Direct Amination Strategies on Chlorinated Benzonitrile Precursors
Direct amination of a pre-existing chlorinated benzonitrile offers a more direct route. For example, 2-chloro-4-nitrobenzonitrile (B1360291) can be reduced to 2-chloro-4-aminobenzonitrile using reagents like hydrazine (B178648) monohydrate. prepchem.com While this example illustrates the reduction of a nitro group to an amino group, direct nucleophilic aromatic substitution of a chlorine atom with an amine source can also be employed, although this may require specific catalysts or activating groups on the aromatic ring.
Electrochemical methods are also being explored for direct C-H amidation. For instance, the joint electrochemical oxidation of arenes in the presence of a copper catalyst and nitriles can lead to the formation of N-phenylacetamides. nih.govrsc.org Such methods, while still under development for specific substrates like chlorinated benzonitriles, represent a promising avenue for more direct and potentially greener amination strategies.
Palladium-Catalyzed Cross-Coupling in Benzonitrile Functionalization (e.g., Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have become indispensable in modern organic synthesis. nobelprize.orgunistra.frmdpi.com The Suzuki-Miyaura coupling, in particular, is widely used for the synthesis of biaryl compounds by reacting an organoboron compound with an organohalide. libretexts.org
In the context of benzonitrile synthesis, this reaction can be used to introduce various functional groups onto the benzonitrile scaffold. For instance, a brominated benzonitrile derivative could be coupled with an appropriate boronic acid to introduce an alkyl or aryl group. The general mechanism for the Suzuki-Miyaura coupling involves an oxidative addition, transmetalation, and reductive elimination cycle. libretexts.org
| Step | Description |
| Oxidative Addition | The aryl halide adds to the Pd(0) catalyst to form a Pd(II) species. |
| Transmetalation | The organic group from the organoboron reagent is transferred to the palladium center. |
| Reductive Elimination | The two organic groups couple and are eliminated from the palladium, regenerating the Pd(0) catalyst. |
This table outlines the key steps in the Suzuki-Miyaura cross-coupling reaction.
The functional group tolerance and mild reaction conditions of the Suzuki-Miyaura coupling make it a versatile method for the late-stage functionalization of complex molecules, including substituted benzonitriles. nobelprize.orgmdpi.com
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing reaction times and costs. Key parameters that are often optimized include:
Catalyst Selection: The choice of catalyst and ligands can significantly impact the efficiency and selectivity of cross-coupling and amination reactions.
Solvent: The solvent can influence the solubility of reactants, the reaction rate, and in some cases, the regioselectivity.
Temperature: Reaction temperature affects the rate of reaction, but higher temperatures can also lead to side reactions and decomposition.
Base: In many cross-coupling and amination reactions, the choice and amount of base are crucial for the reaction to proceed efficiently.
Reactant Stoichiometry: The ratio of reactants can be adjusted to drive the reaction to completion and minimize the formation of byproducts.
For example, in a study on the synthesis of 5-amino-1H-pyrazole-5-carbonitriles, various parameters such as the catalyst, solvent, and temperature were optimized to achieve high yields in short reaction times. nih.gov Similar optimization strategies are essential for the industrial-scale production of this compound.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles aims to make chemical processes more environmentally friendly and sustainable. journals.co.za In the synthesis of this compound, several green chemistry approaches can be considered:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. rsc.org
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, using water as a solvent where possible or employing less toxic cyanating agents. rsc.orgorganic-chemistry.org
Catalysis: Using catalytic reagents in small amounts instead of stoichiometric reagents to reduce waste. journals.co.za
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.
Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.
An example of a greener approach is the one-pot synthesis of aryl nitriles from aromatic aldehydes in water, which avoids the use of harmful organic solvents. rsc.org Another approach is the use of biocatalysts, such as nitrile hydrolyzing enzymes, which can offer high selectivity and reduce waste streams. journals.co.za Electrochemical methods also align with green chemistry principles by avoiding the need for strong oxidants and often proceeding under mild conditions. nih.govrsc.org
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Amino 2 Chloro 4 Methylbenzonitrile
Vibrational Spectroscopy (FT-IR and FT-Raman)
Vibrational spectroscopy is a powerful tool for identifying the functional groups and probing the structural framework of a molecule. The combination of Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy provides complementary information based on the changes in dipole moment and polarizability of the molecule's bonds, respectively.
Analysis of Nitrile (C≡N) Stretching Frequencies
The nitrile (C≡N) group is a prominent marker in vibrational spectroscopy. Its stretching vibration is expected to produce a sharp, intense band in a relatively clean region of the spectrum. For most aromatic nitriles, this band typically appears in the range of 2220-2240 cm⁻¹. The exact wavenumber is sensitive to the electronic effects of the other substituents on the aromatic ring. Electron-donating groups, like the amino (-NH₂) group, tend to increase electron density through resonance, which can slightly lower the frequency and increase the intensity of the C≡N stretching band in the IR spectrum. Conversely, electron-withdrawing groups like the chloro (-Cl) group can lead to a slight increase in the frequency. The interplay of these effects in 5-Amino-2-chloro-4-methylbenzonitrile would determine the precise position of this characteristic absorption.
Characterization of Amino (-NH₂) and Chloro (-Cl) Group Signatures
Amino Group (-NH₂): The primary amino group gives rise to several characteristic vibrations. In the FT-IR spectrum, two distinct bands corresponding to the asymmetric and symmetric N-H stretching modes are expected in the 3300-3500 cm⁻¹ region. The presence of two bands is a definitive indicator of a primary amine. Additionally, the -NH₂ scissoring (in-plane bending) vibration typically appears around 1590-1650 cm⁻¹. Wagging and twisting modes can also be observed at lower frequencies.
Chloro Group (-Cl): The C-Cl stretching vibration is found in the fingerprint region of the spectrum. For aryl chlorides, this vibration typically falls in the 1000-1100 cm⁻¹ range. However, its intensity can be variable, and it may be coupled with other vibrational modes, sometimes making a definitive assignment challenging without theoretical calculations.
Conformational Insights from Vibrational Modes
Vibrational spectroscopy can offer clues about the molecule's conformation, particularly concerning the orientation of the amino group relative to the benzene (B151609) ring. The frequencies of the -NH₂ wagging and torsional modes can be sensitive to intermolecular interactions, such as hydrogen bonding, which can occur in the solid state. Analysis of spectra in different phases (solid vs. solution) or computational modeling could help elucidate the preferred geometry and the nature of these interactions. The planarity of the molecule and the potential for rotational isomers could be investigated by observing specific low-frequency vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)
NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule and provide detailed information about the electronic environment of the nuclei.
Proton (¹H) NMR Chemical Shift Analysis and Coupling Patterns
The ¹H NMR spectrum of this compound would show distinct signals for each type of proton in the molecule.
Aromatic Protons: The benzene ring has two remaining protons. Their chemical shifts would be influenced by the electronic effects of the four substituents. The electron-donating amino group would shield adjacent protons (shifting them upfield to a lower ppm value), while the electron-withdrawing nitrile and chloro groups would deshield them (shifting them downfield to a higher ppm value). This would result in two distinct singlets in the aromatic region of the spectrum, as they are not adjacent to each other and thus would not exhibit spin-spin coupling.
Amino Protons (-NH₂): The two protons of the amino group would typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding exchange.
Methyl Protons (-CH₃): The methyl group protons would appear as a sharp singlet, typically in the upfield region of the spectrum.
An interactive table representing the expected ¹H NMR data is shown below.
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic H | ~6.5 - 7.5 | Singlet |
| Aromatic H | ~6.5 - 7.5 | Singlet |
| Amino (-NH₂) | Variable (broad) | Singlet |
| Methyl (-CH₃) | ~2.0 - 2.5 | Singlet |
Carbon (¹³C) NMR Chemical Environment Assessment
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.
Aromatic Carbons: The six carbons of the benzene ring would each give a distinct signal. The chemical shifts would be highly dependent on the attached substituent.
The carbon attached to the nitrile group (C-CN) would be found significantly downfield.
The carbon bearing the nitrile group itself (-C ≡N) would also have a characteristic chemical shift, typically in the range of 115-125 ppm.
The carbons bonded to the chloro (C-Cl) and amino (C-NH₂) groups would have their shifts influenced by the electronegativity and resonance effects of these groups.
The carbon attached to the methyl group (C-CH₃) would be shifted slightly downfield relative to unsubstituted benzene.
Methyl Carbon (-CH₃): This carbon would appear as a signal in the upfield region of the spectrum.
A summary of the anticipated ¹³C NMR data is presented in the interactive table below.
| Carbon Type | Expected Chemical Shift (ppm) |
| C-NH₂ | ~140 - 150 |
| C-Cl | ~125 - 135 |
| C-CH₃ | ~130 - 140 |
| C-CN | ~100 - 110 |
| Aromatic C-H | ~115 - 135 |
| Aromatic C-H | ~115 - 135 |
| -C≡N | ~115 - 125 |
| -CH₃ | ~15 - 25 |
Further analysis using ¹⁵N NMR could provide direct information about the electronic environment of the two nitrogen atoms in the amino and nitrile groups, but this technique is less common and often requires isotopic enrichment.
Nitrogen (¹⁵N) NMR for Amine and Nitrile Linkages
Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful, albeit less common, technique for probing the electronic environment of nitrogen atoms within a molecule. For this compound, which contains two distinct nitrogen environments—an aromatic amine (-NH₂) and a nitrile (-C≡N)—¹⁵N NMR provides unambiguous signals for each functional group. The chemical shifts (δ) are highly sensitive to factors such as hybridization, oxidation state, and electron density.
The aromatic amine nitrogen is expected to resonate in the typical range for such functionalities, generally between δ 50-80 ppm relative to liquid ammonia. nih.gov This region is characteristic of sp³-like nitrogen atoms bonded to an aromatic ring, where the nitrogen's lone pair of electrons is delocalized into the π-system, resulting in a specific shielding environment.
In contrast, the nitrile nitrogen atom is sp-hybridized and part of a triple bond, leading to a significantly different electronic environment and a chemical shift in a much more downfield region. The expected chemical shift for the nitrile nitrogen in this compound would fall within the range of δ 230-290 ppm. nih.gov This substantial downfield shift is characteristic of the deshielded nature of nitrogen in a nitrile group. The clear separation of these signals in the ¹⁵N NMR spectrum allows for the unequivocal identification and characterization of both nitrogen-containing functional groups within the molecule.
| Functional Group | Hybridization | Expected ¹⁵N Chemical Shift Range (δ, ppm) |
| Aromatic Amine (-NH₂) | sp² (delocalized) | 50 - 80 |
| Nitrile (-C≡N) | sp | 230 - 290 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from a ground state to a higher energy excited state. The spectrum of this compound is dictated by its electronic structure, specifically the presence of the substituted benzene ring, the amino group, and the nitrile group, which act as chromophores and auxochromes.
Electronic Transitions (π → π and n → π) in the Aromatic and Nitrile Systems**
The UV-Vis spectrum of this compound is primarily characterized by two types of electronic transitions: π → π* and n → π*. libretexts.org
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org They are typically high-energy transitions resulting in strong absorption bands. In this molecule, the aromatic ring and the nitrile group contain π bonds. The conjugated system of the benzene ring gives rise to intense absorption bands, usually below 280 nm. The presence of substituents like the amino and nitrile groups, which extend the conjugation, can shift these absorptions to longer wavelengths (bathochromic shift).
n → π Transitions:* These transitions occur when a non-bonding electron (from a lone pair) is promoted to a π* antibonding orbital. uomustansiriyah.edu.iq The amino group (-NH₂) and the nitrile group (-C≡N) both possess lone pairs of non-bonding electrons. These transitions are of lower energy compared to π → π* transitions and result in weaker absorption bands, typically appearing at longer wavelengths. uomustansiriyah.edu.iq
For this compound, the spectrum would be expected to show strong absorptions corresponding to the π → π* transitions of the substituted aromatic system, and potentially a weaker, lower-energy shoulder corresponding to the n → π* transitions.
Solvent Effects on Electronic Absorption Maxima
The polarity of the solvent can significantly influence the position of the absorption maxima (λ_max) in a UV-Vis spectrum, a phenomenon known as solvatochromism. The effect differs depending on the nature of the electronic transition.
Effect on n → π Transitions:* In polar, protic solvents (like ethanol (B145695) or water), the lone pair of electrons on the nitrogen atom of the amino group can form hydrogen bonds with solvent molecules. This stabilizes the ground state more than the excited state, increasing the energy gap for the transition. nih.gov Consequently, an increase in solvent polarity typically causes a hypsochromic (blue) shift—a shift to a shorter wavelength—for n → π* transitions. uomustansiriyah.edu.iq
Effect on π → π Transitions:* For π → π* transitions, the excited state is often more polar than the ground state. Polar solvents will stabilize this more polar excited state to a greater extent through dipole-dipole interactions. This stabilization reduces the energy gap for the transition. Therefore, an increase in solvent polarity generally leads to a bathochromic (red) shift—a shift to a longer wavelength—for π → π* transitions. uomustansiriyah.edu.iqscispace.com
Studying the UV-Vis spectrum of this compound in a series of solvents with varying polarities can help in the assignment of its characteristic absorption bands.
| Transition Type | Effect of Increasing Solvent Polarity | Wavelength Shift |
| n → π | Increased energy gap | Hypsochromic (Blue Shift) |
| π → π | Decreased energy gap | Bathochromic (Red Shift) |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
For this compound (C₈H₇ClN₂), high-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, confirming its elemental composition. The calculated monoisotopic mass is 166.030 g/mol . A key feature in the mass spectrum of this compound is the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two distinct molecular ion peaks: the M⁺ peak for the molecule containing ³⁵Cl and an M+2 peak for the molecule containing ³⁷Cl, with the M+2 peak having about one-third the intensity of the M⁺ peak. miamioh.edu This characteristic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.
Electron Ionization (EI) mass spectrometry would also induce fragmentation of the molecule, providing valuable structural information. The fragmentation pattern is influenced by the stability of the resulting ions. Likely fragmentation pathways for this compound include:
Loss of a chlorine radical (Cl•) from the molecular ion.
Loss of hydrogen cyanide (HCN) from the nitrile group.
Loss of a methyl radical (CH₃•).
Complex rearrangements and subsequent fragmentation of the aromatic ring.
The analysis of these fragment ions helps to piece together the structure of the parent molecule.
| Ion/Fragment | Description | Expected m/z (for ³⁵Cl) |
| [C₈H₇³⁵ClN₂]⁺ | Molecular Ion (M⁺) | 166 |
| [C₈H₇³⁷ClN₂]⁺ | Molecular Ion (M+2) | 168 |
| [C₈H₇N₂]⁺ | Loss of Cl• | 131 |
| [C₇H₇ClN]⁺ | Loss of HCN | 139 |
| [C₇H₄ClN₂]⁺ | Loss of CH₃• | 151 |
Advanced Computational Studies and Theoretical Investigations of 5 Amino 2 Chloro 4 Methylbenzonitrile
Density Functional Theory (DFT) Calculations
DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems. For substituted benzonitriles, methods like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly employed to predict a wide range of molecular properties.
The first step in most computational studies is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule. This theoretical structure corresponds to the most stable conformation of the molecule. For the related compound 2-amino-4-chlorobenzonitrile (B1265954) (2A4CBN), DFT calculations have been used to predict bond lengths and angles. The optimized C-C bond lengths within the benzene (B151609) ring are calculated to be in the range of 1.384–1.424 Å. The C≡N bond length is a critical parameter and was calculated to be approximately 1.158 Å, which aligns well with experimental data for similar compounds. These computational results provide a precise three-dimensional model of the molecule, which is fundamental for all further analyses.
Table 1: Selected Optimized Geometrical Parameters for an Isomer (2-amino-4-chlorobenzonitrile)
| Parameter | Calculated Value (Å or °) |
|---|---|
| C-C (ring) | 1.384 - 1.424 Å |
| C-Cl | 1.745 Å |
| C-NH2 | 1.370 Å |
| C-C≡N | 1.435 Å |
| C≡N | 1.158 Å |
| ∠C2-C1-C6 | 121.7° |
| ∠C1-C2-N7 | 116.0° |
Note: Data is for the isomer 2-amino-4-chlorobenzonitrile, calculated at the B3LYP/6-311++G(d,p) level. Values for 5-Amino-2-chloro-4-methylbenzonitrile are expected to be similar but would vary based on the different substituent positions.
Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra are invaluable for assigning the vibrational modes observed in experimental FT-IR and FT-Raman spectroscopy. Each calculated frequency corresponds to a specific molecular motion, such as stretching, bending, or twisting of bonds. For accurate comparison with experimental data, calculated frequencies are often scaled to correct for anharmonicity and basis set deficiencies. For instance, studies on 2-amino-5-chloro benzonitrile (B105546) have successfully used DFT to analyze and assign the observed vibrational frequencies. This correlation between theoretical and experimental spectra confirms the optimized molecular structure and provides a detailed understanding of the molecule's dynamic behavior.
Table 2: Key Vibrational Modes and Frequencies for an Isomer (2-amino-4-chlorobenzonitrile)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|
| ν(N-H) | ~3400-3500 | Amino group stretching |
| ν(C≡N) | ~2230 | Nitrile group stretching |
| δ(N-H) | ~1630 | Amino group scissoring |
| ν(C-C) | ~1400-1600 | Aromatic ring stretching |
| ν(C-Cl) | ~700 | Carbon-Chlorine stretching |
Note: Frequencies are approximate values based on studies of similar compounds like 2-amino-4-chlorobenzonitrile.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive and can be easily excited, indicating a higher potential for intramolecular charge transfer. For the related 2-amino-4-chlorobenzonitrile, the HOMO-LUMO energy gap has been calculated, revealing that charge transfer occurs within the molecule. Analysis shows the HOMO is typically localized over the amino group and the benzene ring, while the LUMO is distributed over the benzonitrile moiety, confirming the charge transfer characteristics from the amino group to the nitrile group.
Table 3: Frontier Orbital Energies for an Isomer (2-amino-4-chlorobenzonitrile)
| Parameter | Energy (eV) |
|---|---|
| E(HOMO) | -5.89 |
| E(LUMO) | -1.35 |
| Energy Gap (ΔE) | 4.54 |
Note: Data is for the isomer 2-amino-4-chlorobenzonitrile.
Global reactivity parameters, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These descriptors include chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω).
Chemical Hardness (η) is a measure of the molecule's resistance to change in its electron distribution. A higher hardness value indicates greater stability and lower reactivity. It is calculated as η = (E_LUMO - E_HOMO) / 2.
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. A high electrophilicity index characterizes a good electrophile. It is calculated as ω = µ² / (2η), where µ is the chemical potential (µ ≈ (E_HOMO + E_LUMO) / 2).
For a compound like 2-amino-4-chlorobenzonitrile, these parameters indicate it is a relatively hard molecule, suggesting significant stability, yet it possesses a strong electrophilic character.
A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. The map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential values.
Red regions indicate negative electrostatic potential, are rich in electrons, and are susceptible to electrophilic attack. These are typically found around electronegative atoms like nitrogen and chlorine.
Blue regions indicate positive electrostatic potential, are electron-deficient, and are favorable for nucleophilic attack. These are generally located around hydrogen atoms, particularly those of the amino group.
The MEP map provides a clear picture of the charge distribution and is a valuable guide to understanding intermolecular interactions.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, which can be quantified as second-order perturbation stabilization energies (E(2)). A large E(2) value signifies a strong electronic interaction, such as hyperconjugation or resonance, which contributes to the molecule's stability. In substituted benzonitriles, significant interactions are often observed between the lone pair electrons on the amino nitrogen (donor) and the antibonding orbitals (acceptor) of the adjacent C-C bonds in the ring. This analysis reveals the pathways of intramolecular charge transfer and delocalization that stabilize the molecule.
Hirshfeld Surface Analysis and Intermolecular Interactions
Hirshfeld surface (HS) analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal, it provides a unique fingerprint of the molecular environment. The analysis involves mapping various properties onto this surface, such as dnorm (normalized contact distance), which highlights regions of significant intermolecular contact through red spots, indicating interactions shorter than the van der Waals radii.
For aromatic compounds like this compound, the crystal packing is governed by a complex interplay of various non-covalent interactions. While specific crystallographic data for this exact compound is not publicly available, analysis of closely related substituted benzonitriles and anilines allows for a detailed prediction of its interaction profile. nih.govresearchgate.net The primary interactions expected to govern its solid-state architecture include hydrogen bonds, π-π stacking, and halogen bonds.
Below is a representative data table, derived from published studies on similar benzonitrile derivatives, illustrating the typical percentage contributions of various intermolecular contacts as determined by Hirshfeld surface analysis. nih.govresearchgate.netiucr.org
| Intermolecular Contact Type | Typical Percentage Contribution to Hirshfeld Surface |
| H···H | 28% - 40% |
| C···H/H···C | 24% - 28% |
| N···H/H···N | 16% - 27% |
| Cl···H/H···Cl | ~13% |
| C···C (π-π stacking) | 6% - 8% |
| O···H/H···O (if applicable) | 3% - 10% |
| C···N/N···C | 2% - 7% |
Note: This data is illustrative and based on analyses of structurally similar compounds like 4-[4-(1H-benzo[d]imidazol-2-yl)phenoxy]phthalonitrile and 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile. nih.govresearchgate.net
The molecular structure of this compound features a primary amine group (-NH2), which acts as a hydrogen bond donor, and a nitrile group (-C≡N), which can act as a hydrogen bond acceptor. This configuration strongly suggests the formation of intermolecular hydrogen bonds, particularly N–H···N interactions, which are crucial in stabilizing the crystal structure. nih.gov
These hydrogen bonds can be quantified using computational methods such as Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (QTAIM). rsc.orgsujps.com QTAIM analysis can characterize a bond by locating a bond critical point (BCP) between the donor hydrogen and the acceptor nitrogen atom. The topological parameters at this BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide a quantitative measure of the bond's strength and nature. rsc.org
Beyond hydrogen bonding, two other non-covalent interactions are critical for understanding the supramolecular assembly of this compound: π-π stacking and halogen bonding. chemrxiv.org
π-π Stacking: The presence of the benzene ring facilitates π-π stacking interactions, where the electron-rich π-systems of adjacent molecules align. These interactions are typically characterized by centroid-to-centroid distances of 3.5–3.8 Å. nsf.gov The stacking can occur in various geometries, such as parallel-displaced or sandwich, and is driven by a combination of electrostatic and dispersion forces. The substituents on the ring modulate the electron density of the π-system, influencing the strength and geometry of these stacking interactions.
Halogen Bonding: The chlorine atom on the aromatic ring can act as a halogen bond donor. A halogen bond is a directional, non-covalent interaction between an electrophilic region (the σ-hole) on the halogen atom and a nucleophilic site on an adjacent molecule, such as the nitrogen atom of the nitrile group (C-Cl···N) or the π-system of a neighboring ring. rsc.orgnih.gov The strength of this interaction is influenced by the electron-withdrawing nature of the substituents on the ring, which can enhance the positive character of the σ-hole. researchgate.net The interplay between halogen bonding and hydrogen bonding can lead to the formation of specific and highly directional supramolecular synthons, which are reliable patterns of intermolecular recognition. chemrxiv.orgnsf.gov
Molecular Dynamics (MD) Simulations for Conformational Sampling
Molecular Dynamics (MD) simulations provide a powerful avenue for exploring the conformational landscape and dynamic behavior of a molecule over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model molecular flexibility, internal rotations, and interactions with the surrounding environment (e.g., a solvent). anu.edu.au
For this compound, an MD simulation would be particularly useful for conformational sampling. Key applications include:
Amino Group Rotation: Analyzing the rotational barrier and preferred orientations of the -NH2 group relative to the plane of the aromatic ring.
Solvent Effects: Simulating the molecule in various solvents to understand how solvation influences its conformation and the accessibility of its functional groups for potential reactions.
Intermolecular Association: In simulations of the bulk liquid or concentrated solutions, MD can reveal preferred modes of molecular association, such as the formation of dimers or larger clusters, and characterize the local structure through radial distribution functions. nih.govstanford.eduacs.org
The output of an MD simulation is a trajectory that describes the position and velocity of every atom over time. Analysis of this trajectory can yield thermodynamic properties, diffusion coefficients, and time-correlation functions that describe molecular reorientation and relaxation processes. anu.edu.aunih.gov Such simulations are essential for bridging the gap between a static molecular structure and its behavior in a dynamic, real-world environment. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling of Structural Features Affecting Reactivity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with a specific property, such as chemical reactivity or biological activity. nih.gov A QSAR model is a mathematical equation that relates numerical descriptors of the molecular structure to the property of interest.
For this compound, a QSAR study could be developed to predict its reactivity in a particular chemical transformation (e.g., electrophilic substitution, nucleophilic attack on the nitrile group) by comparing it to a series of similarly substituted benzonitriles. The process involves several key steps:
Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the series. These can include electronic descriptors (e.g., partial charges, HOMO/LUMO energies), steric descriptors (e.g., molecular volume, surface area), and hydrophobic descriptors (e.g., LogP).
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a model that finds the best correlation between a subset of descriptors and the observed reactivity. nih.gov
Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. mdpi.com
The key structural features of this compound that would be significant in a QSAR model include:
Amino Group (-NH2): A strong electron-donating group that activates the ring towards electrophilic attack.
Chloro Group (-Cl): An electron-withdrawing group (by induction) but a weak deactivator that directs ortho/para.
Nitrile Group (-C≡N): A strong electron-withdrawing and deactivating group.
Methyl Group (-CH3): A weakly electron-donating and activating group.
Crystallographic Analysis and Solid State Structural Insights of 5 Amino 2 Chloro 4 Methylbenzonitrile
Single Crystal X-ray Diffraction (SCXRD) Studies
No published single crystal X-ray diffraction data is available for 5-Amino-2-chloro-4-methylbenzonitrile.
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Polymorphism and Solid-State Transformations
There are no studies available in the public domain that investigate the polymorphism or solid-state transformations of this compound.
Chemical Reactivity and Derivatization Pathways of 5 Amino 2 Chloro 4 Methylbenzonitrile
Reactivity of the Amino Group
The amino (-NH₂) group on the aromatic ring is a potent activating group and a nucleophile, directing its primary reactivity towards electrophiles.
Acylation and Alkylation Reactions
The nucleophilic nitrogen of the amino group readily reacts with acylating and alkylating agents.
Acylation: This reaction typically involves treating the aminobenzonitrile with acid chlorides or anhydrides to form the corresponding amide. This transformation is often employed to protect the amino group or to moderate its activating effect during subsequent electrophilic aromatic substitution reactions. youtube.com For example, reacting 5-Amino-2-chloro-4-methylbenzonitrile with acetyl chloride would yield N-(3-chloro-4-cyano-2-methylphenyl)acetamide. The acylation reduces the basicity of the nitrogen and converts the strongly activating amino group into a moderately activating amide group. youtube.com This strategy can be crucial for achieving mono-substitution in reactions like halogenation, where the unprotected amine often leads to poly-substituted products. youtube.com
Alkylation: The amino group can also undergo alkylation with alkyl halides. However, direct alkylation of primary aromatic amines can be challenging to control, often resulting in a mixture of mono- and di-alkylated products, as well as potential quaternary ammonium (B1175870) salts. More controlled methods, such as reductive amination or specialized catalytic systems, are often preferred for synthesizing secondary or tertiary amine derivatives. researchgate.netnih.gov
| Reaction Type | Reagent | Product Class | Significance |
|---|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) | N-Aryl Acetamide | Protection of the amino group; moderation of activating effect. youtube.com |
| Acylation | Benzoyl Chloride (C₆H₅COCl) | N-Aryl Benzamide | Introduction of a benzoyl moiety for further functionalization. |
| Alkylation | Methyl Iodide (CH₃I) | Mono- and Di-methylated Amines | Increases steric hindrance and modifies electronic properties. Prone to over-alkylation. |
Diazotization and Coupling Reactions
One of the most significant transformations of primary aromatic amines is diazotization, which converts the amino group into a highly versatile diazonium salt intermediate. lscollege.ac.in
Diazotization: Treatment of this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C), yields the corresponding 3-chloro-4-cyano-2-methylbenzenediazonium salt. scialert.netacs.org This diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be substituted by a wide variety of nucleophiles.
Coupling Reactions: The resulting diazonium salt is an electrophile and can react with electron-rich aromatic compounds, such as phenols and anilines, in a process known as azo coupling. rsc.orgresearchgate.net This reaction forms highly colored azo compounds, which are the basis of many synthetic dyes. For instance, coupling the diazonium salt of this compound with a coupling agent like 3-aminophenol (B1664112) would produce a disazo dye. scialert.net
Sandmeyer and Related Reactions: The diazonium group can be replaced by various substituents using copper(I) salts as catalysts in the Sandmeyer reaction. lscollege.ac.inwikipedia.orgbyjus.com This provides a powerful method for introducing functionalities that are otherwise difficult to incorporate directly onto the aromatic ring.
| Reaction Type | Reagent(s) | Product Class | Reference |
|---|---|---|---|
| Diazotization | NaNO₂, HCl (0-5 °C) | Aryl Diazonium Salt | scialert.net |
| Azo Coupling | Aryl Diazonium Salt + Phenol/Aniline (B41778) | Azo Compound (Dye) | scialert.netrsc.org |
| Sandmeyer (Chlorination) | Aryl Diazonium Salt + CuCl/HCl | Aryl Chloride | lscollege.ac.inwikipedia.org |
| Sandmeyer (Bromination) | Aryl Diazonium Salt + CuBr/HBr | Aryl Bromide | lscollege.ac.inwikipedia.org |
| Sandmeyer (Cyanation) | Aryl Diazonium Salt + CuCN/KCN | Aryl Nitrile | wikipedia.orgbyjus.com |
Reactivity of the Nitrile Group
The nitrile (-C≡N) group is a versatile functional group that can undergo transformations at the electrophilic carbon atom.
Hydrolysis and Amidation Reactions
The carbon-nitrogen triple bond of the nitrile group can be hydrolyzed to form either an amide or a carboxylic acid, depending on the reaction conditions. libretexts.org
Partial Hydrolysis to Amide: Under carefully controlled conditions, such as using alkaline hydrogen peroxide or mild basic hydrolysis, the nitrile can be partially hydrolyzed to the corresponding primary amide, 5-amino-2-chloro-4-methylbenzamide. commonorganicchemistry.com Stopping the reaction at the amide stage can be challenging as amides are also susceptible to hydrolysis. chemistrysteps.com
Complete Hydrolysis to Carboxylic Acid: More vigorous conditions, such as heating under reflux with strong aqueous acid (e.g., H₂SO₄, HCl) or base (e.g., NaOH), lead to the complete hydrolysis of the nitrile group, first to the amide and then to the corresponding carboxylic acid (after acidification in the case of basic hydrolysis). libretexts.orgorganicchemistrytutor.comchemguide.co.uk This would yield 5-amino-2-chloro-4-methylbenzoic acid.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Partial Hydrolysis (Amidation) | Alkaline H₂O₂, mild heating | 5-Amino-2-chloro-4-methylbenzamide | commonorganicchemistry.com |
| Complete Hydrolysis (Acidic) | Aq. HCl or H₂SO₄, heat | 5-Amino-2-chloro-4-methylbenzoic acid | chemguide.co.uk |
| Complete Hydrolysis (Basic) | 1. Aq. NaOH, heat; 2. H₃O⁺ | 5-Amino-2-chloro-4-methylbenzoic acid | chemguide.co.uk |
Cyclization Reactions Involving the Nitrile (e.g., Thorpe-Ziegler Cyclization)
The nitrile group is a key participant in various cyclization reactions to form heterocyclic rings. While the classic Thorpe-Ziegler cyclization is an intramolecular reaction requiring a dinitrile to form a cyclic enaminonitrile, the nitrile group in aminobenzonitriles can participate in other important annulation reactions.
For instance, 2-aminobenzonitriles are common precursors for the synthesis of quinoline (B57606) and quinazoline (B50416) derivatives. connectjournals.comresearchgate.netorganic-chemistry.orgmdpi.com In a reaction analogous to the Friedländer annulation, the amino group can initiate a condensation with a ketone or aldehyde, followed by an intramolecular cyclization where the nitrile group is attacked by an enolate intermediate, ultimately leading to a 4-aminoquinoline (B48711) ring system. connectjournals.comresearchgate.net This pathway highlights the synergistic reactivity of the ortho-disposed amino and nitrile groups in building fused heterocyclic systems.
Reactivity of the Chloro Group
The chloro (-Cl) group attached to the aromatic ring is typically unreactive under standard nucleophilic substitution conditions (Sɴ1/Sɴ2). However, its reactivity is significantly enhanced in nucleophilic aromatic substitution (SɴAr) when the ring is activated by strong electron-withdrawing groups positioned ortho or para to the halogen. libretexts.orgchemistrysteps.com
In this compound, the nitrile group is in the para position relative to the chloro group. The strong electron-withdrawing nature of the nitrile group activates the chlorine atom for SɴAr by stabilizing the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack. chemistrysteps.comnih.gov The amino group, being meta to the chlorine, has a less direct electronic influence on this specific reaction.
Therefore, the chloro group can be displaced by a variety of strong nucleophiles, such as alkoxides, thiolates, and amines, often requiring heat to proceed. chemistrysteps.comchemrxiv.org For example, reaction with sodium methoxide (B1231860) (NaOCH₃) in methanol (B129727) would yield 5-amino-2-methoxy-4-methylbenzonitrile. This SɴAr pathway is a valuable tool for introducing diverse substituents at the 2-position of the ring.
| Nucleophile | Reagent Example | Product Class | Reference |
|---|---|---|---|
| Alkoxide | Sodium Methoxide (NaOCH₃) | 2-Methoxybenzonitrile derivative | chemistrysteps.com |
| Amine | Ammonia (NH₃) or Primary/Secondary Amine | 2-Aminobenzonitrile (B23959) derivative | chemrxiv.org |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-(Phenylthio)benzonitrile derivative | chemistrysteps.com |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides, particularly when the aromatic ring is rendered electron-deficient by the presence of electron-withdrawing groups. wikipedia.org The structure of this compound is well-suited for this reaction. The potent electron-withdrawing nitrile (cyano) group, positioned para to the chlorine atom, strongly activates the ring towards nucleophilic attack. This activation is crucial as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orgpressbooks.pub
The SNAr mechanism proceeds via a two-step addition-elimination process. pressbooks.pub A nucleophile first attacks the carbon atom bearing the leaving group (the ipso-carbon), forming the resonance-stabilized Meisenheimer complex. wikipedia.org The presence of the cyano group para to the site of attack is pivotal, as it allows for the delocalization of the negative charge onto the electronegative nitrogen atom, significantly stabilizing the intermediate. masterorganicchemistry.com In the second step, the leaving group—in this case, the chloride ion—is eliminated, and the aromaticity of the ring is restored. pressbooks.pub
Common nucleophiles used in SNAr reactions include alkoxides, phenoxides, amines, and thiols. For this compound, this reaction provides a direct route to introduce a wide range of functionalities at the C-2 position. For instance, reaction with a phenoxide could yield a diaryl ether, as evidenced by the existence of compounds like 5-Amino-2-(2-chloro-4-methylphenoxy)benzonitrile in chemical databases. nih.gov
Table 1: Plausible SNAr Reactions of this compound
| Nucleophile (Nu-H) | Reagent/Base | Solvent | Product |
|---|---|---|---|
| Phenol | K₂CO₃ | DMF | 5-Amino-4-methyl-2-phenoxybenzonitrile |
| Methanol | NaH | THF | 5-Amino-2-methoxy-4-methylbenzonitrile |
| Piperidine | - (neat) or K₂CO₃ | Dioxane | 5-Amino-4-methyl-2-(piperidin-1-yl)benzonitrile |
| Benzylamine | NaOtBu | Toluene | 5-Amino-2-(benzylamino)-4-methylbenzonitrile |
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
The chlorine substituent on this compound serves as a handle for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgtaylorandfrancis.com
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid or ester) and an organic halide. libretexts.org This reaction is widely used to form biaryl structures. In the case of this compound, the C-Cl bond can undergo oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. libretexts.org Subsequent transmetalation with an organoboron reagent and reductive elimination would yield a new C-C bond at the C-2 position. The reaction is known for its mild conditions and tolerance of a wide range of functional groups, including the amino and nitrile groups present on the substrate. taylorandfrancis.com
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds by coupling an amine with an aryl halide. wikipedia.org This reaction would allow for the introduction of a substituted amino group at the C-2 position of this compound, complementing the SNAr pathway. The choice of ligands on the palladium catalyst is crucial for the success of Buchwald-Hartwig reactions, with various generations of phosphine-based ligands developed to improve efficiency and substrate scope. wikipedia.orglibretexts.org This method is particularly valuable for constructing complex aniline derivatives. researchgate.net
Table 2: Potential Cross-Coupling Reactions and Conditions
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent |
|---|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃ or K₃PO₄ | Toluene/H₂O |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu or Cs₂CO₃ | Dioxane or Toluene |
This table illustrates typical conditions for these cross-coupling reactions. Optimization would be required for the specific substrate.
Regioselectivity Control in Derivatization
Regioselectivity in the derivatization of this compound is primarily dictated by the existing pattern of substituents. Reactions can either target the functional groups themselves (e.g., acylation of the amino group) or involve substitution on the aromatic ring.
Directing Group Effects
The directing effects of substituents are most commonly discussed in the context of electrophilic aromatic substitution (EAS), where an electrophile attacks the π-system of the ring. While the primary reactivity of this molecule involves nucleophilic substitution at the C-Cl bond, understanding the electronic influence of each group is key.
-NH₂ (Amino): A strongly activating, ortho-, para-director due to its powerful +R (resonance) effect. pressbooks.pub
-CH₃ (Methyl): A weakly activating, ortho-, para-director through inductive effects and hyperconjugation. libretexts.org
-Cl (Chloro): A deactivating, ortho-, para-director. It withdraws electron density through induction (-I effect) but can donate electron density via resonance (+R effect). libretexts.org
-CN (Cyano): A strongly deactivating, meta-director due to its strong -I and -R effects. masterorganicchemistry.com
In a hypothetical EAS reaction, the directing effects would be complex and competitive. The powerful ortho-, para-directing influence of the amino group would likely dominate, directing an incoming electrophile to the positions ortho and para relative to it (C-4 and C-6). However, the C-4 position is already occupied by the methyl group, and the C-6 position is sterically hindered by the adjacent amino group. The C-2 position is occupied by chlorine. Therefore, EAS on this substrate would be challenging and likely result in a mixture of products or require harsh conditions.
For the key reactions of this molecule (SNAr and cross-coupling), regioselectivity is predetermined: the reaction occurs at the carbon bearing the chloro leaving group (C-2).
Mechanism Studies of Key Transformation Reactions
While specific mechanistic studies on this compound are not available, the mechanisms of its key transformations are well-established for analogous systems.
Mechanism of SNAr Reactions
The SNAr reaction proceeds via the two-step addition-elimination mechanism. nih.gov
Addition of Nucleophile: A nucleophile attacks the electrophilic carbon atom bonded to the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate (a Meisenheimer complex). The negative charge is delocalized across the aromatic system and, crucially, onto the ortho and para electron-withdrawing groups. For this molecule, the para-cyano group provides substantial stabilization.
Elimination of Leaving Group: The aromaticity is restored by the elimination of the chloride ion, which is a good leaving group. This step is typically fast. The formation of the Meisenheimer complex is usually the rate-determining step of the reaction. masterorganicchemistry.com
Mechanism of Palladium-Catalyzed Cross-Coupling
Both Suzuki-Miyaura and Buchwald-Hartwig reactions operate through a similar catalytic cycle involving a palladium catalyst. wikipedia.orgnih.gov
Oxidative Addition: A low-valent Pd(0) species undergoes oxidative addition into the aryl-chlorine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step. libretexts.org
Transmetalation (Suzuki-Miyaura) or Ligand Exchange/Deprotonation (Buchwald-Hartwig):
In the Suzuki reaction, a base activates the organoboron compound, which then transfers its organic group to the palladium center in a step called transmetalation. organic-chemistry.org
In the Buchwald-Hartwig reaction, the amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium amide complex. libretexts.org
Reductive Elimination: The two organic fragments coupled to the palladium center are eliminated, forming the new C-C or C-N bond in the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. nih.gov
Strategic Applications of 5 Amino 2 Chloro 4 Methylbenzonitrile As a Synthetic Intermediate
Precursor for Heterocyclic Compound Synthesis
The general class of 2-aminobenzonitriles serves as a common precursor for various heterocyclic scaffolds through cyclization reactions that engage the amino and nitrile functionalities. Theoretically, 5-Amino-2-chloro-4-methylbenzonitrile could participate in these transformations, leading to heterocycles with its specific substitution pattern.
Indole (B1671886) Derivatives (e.g., 2-cyanoindoles)
The synthesis of indole rings can be achieved through numerous named reactions, such as the Fischer, Bischler, and Larock syntheses. organic-chemistry.orgnih.gov While these methods are versatile, specific literature detailing the application of this compound as a starting material for indole or 2-cyanoindole derivatives is not readily found.
Pyrazole (B372694) Derivatives
The construction of the pyrazole ring, particularly 5-aminopyrazoles, typically involves the condensation of a hydrazine (B178648) derivative with a β-ketonitrile or a malononitrile (B47326) derivative. beilstein-journals.orgbeilstein-journals.orgnih.gov 5-aminopyrazoles are themselves valuable precursors for a variety of fused heterocyclic systems, including pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. nih.govmdpi.com However, synthetic routes starting from this compound to form pyrazole derivatives are not described in the available literature.
Quinazoline (B50416) and Aminoquinoline Scaffolds
This is a class of compounds where 2-aminobenzonitriles are frequently used as precursors. scielo.brresearchgate.net A common method involves the reaction of a 2-aminobenzonitrile (B23959) with reagents like dimethylformamide-dimethylacetal (DMF-DMA) followed by cyclization with an amine to yield 4-aminoquinazolines. scielo.br Another approach involves the acid-mediated [4+2] annulation between a 2-aminobenzonitrile and a cyanamide (B42294) to produce 2-amino-4-iminoquinazolines. mdpi.com Although this compound fits the structural requirements of a starting material for these reactions, specific studies employing this exact compound to synthesize quinazoline or aminoquinoline scaffolds have not been identified.
| General Reaction for Quinazoline Synthesis | Starting Material Class | Potential Product Class |
| Reaction with DMF-DMA and an amine | 2-Aminobenzonitriles | 4-Aminoquinazolines |
| Acid-mediated [4+2] annulation | 2-Aminobenzonitriles and Cyanamides | 2-Amino-4-iminoquinazolines |
This table represents general synthetic pathways for the class of compounds, but specific application of this compound is not documented.
Polycyclic Systems
Fused polycyclic systems can be derived from many heterocyclic precursors. For example, 5-aminopyrazoles can be used to construct pyrazoloazines, and 3-aminoquinazolines can act as precursors for triazinoquinazolinones. nih.govnih.gov While this compound could theoretically be converted into a heterocyclic intermediate that is then used to build a polycyclic system, a direct, documented role for this specific compound in the synthesis of complex polycyclic structures is not apparent from the available data.
Role in Complex Organic Molecule Construction
As a functionalized building block, this compound offers several reaction sites for elaboration in the construction of more complex organic molecules. The amino group can be diazotized, acylated, or used in coupling reactions, while the nitrile group can be hydrolyzed, reduced, or participate in cycloadditions. The chloro-substituent also allows for nucleophilic aromatic substitution or cross-coupling reactions. Despite this potential, its specific role and application in the total synthesis of complex natural products or pharmaceuticals are not detailed in the surveyed literature.
Development of Advanced Functional Materials (e.g., dyes, organic electronics)
The utility of this compound as a synthetic intermediate extends into the realm of advanced functional materials. Although specific, detailed research findings on the direct application of this compound in commercially available dyes or organic electronic devices are not extensively documented in publicly available literature, its chemical structure suggests potential as a valuable building block in these fields. The presence of a reactive amino group, a nitrile moiety, and a substituted benzene (B151609) ring provides a versatile scaffold for the synthesis of complex organic molecules with desirable photophysical and electronic properties.
In the context of dyes , the primary amino group on the benzonitrile (B105546) ring is a key functional group for diazotization reactions. This process would convert the amine into a diazonium salt, which can then be coupled with various aromatic compounds, such as phenols and naphthols, to form azo dyes. The resulting azo compounds are known for their strong chromophoric properties, and the specific substituents on the benzonitrile ring—the chloro, methyl, and nitrile groups—would be expected to modulate the color, fastness, and other performance characteristics of the final dye molecule. The electron-withdrawing nature of the chloro and nitrile groups, combined with the electron-donating effect of the methyl group, could be strategically employed to tune the electronic absorption spectrum of the resulting dye.
For organic electronics , this compound could serve as a precursor for the synthesis of more complex molecular structures used in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The aromatic and nitrile components can contribute to the electronic properties required for charge transport and luminescence. The amino group provides a reactive handle to build larger, conjugated systems, which are fundamental to the performance of organic electronic materials. For instance, it could be used to synthesize donor-acceptor molecules, a common design motif in organic electronics, where the benzonitrile moiety could be part of either the donor or acceptor unit, depending on the other molecular fragments it is connected to.
Future Research Directions and Unexplored Avenues for 5 Amino 2 Chloro 4 Methylbenzonitrile Studies
Novel Synthetic Routes and Sustainable Methodologies
The development of efficient and environmentally benign synthetic methods is a paramount goal in contemporary chemistry. Future research into the synthesis of 5-Amino-2-chloro-4-methylbenzonitrile and its derivatives should prioritize these principles.
Key Research Objectives:
Greener Halogenation Techniques: Traditional electrophilic aromatic substitution methods for introducing the chlorine atom often employ harsh reagents. taylorfrancis.com Future work could explore greener alternatives, such as enzyme-catalyzed halogenation, which utilizes flavin-dependent halogenases in the presence of halide salts and oxygen, offering a more sustainable approach. researchgate.net
Transition-Metal-Free Amination: The introduction of the amino group is another critical step. Developing transition-metal-free amination protocols for aromatic halides would be a significant advancement, reducing reliance on expensive and potentially toxic metal catalysts. acs.org
Flow Chemistry and Process Intensification: Continuous flow synthesis offers numerous advantages over traditional batch processes, including improved safety, efficiency, and scalability. Applying flow chemistry to the multi-step synthesis of this compound could lead to more streamlined and cost-effective production.
Biocatalysis: The use of enzymes for specific transformations, such as the reduction of a nitro group to an amine, can offer high selectivity and mild reaction conditions, contributing to more sustainable synthetic routes.
| Methodology | Potential Advantages | Challenges |
| Enzyme-Catalyzed Halogenation | High regioselectivity, mild conditions, reduced waste. | Enzyme stability and availability, substrate scope. |
| Transition-Metal-Free Amination | Lower cost, reduced metal contamination in products. | Harsher reaction conditions may be required, substrate scope. |
| Flow Chemistry | Enhanced safety, improved heat and mass transfer, easier scale-up. | Initial equipment investment, potential for clogging. |
| Biocatalytic Reduction | High enantioselectivity (if applicable), aqueous reaction media. | Enzyme cost and stability, product isolation. |
In-Depth Mechanistic Investigations of Complex Transformations
A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. For this compound, several areas warrant deeper mechanistic scrutiny.
Areas for Investigation:
Radical Cyclization Pathways: The nitrile group, while often considered unreactive in radical additions, can participate in cyclization reactions under specific conditions. acs.org Mechanistic studies, including the use of radical clocks and computational modeling, could elucidate the factors that govern the reactivity of the nitrile in this compound in radical-mediated transformations.
Substituent Effects in Cross-Coupling Reactions: The electronic and steric effects of the amino, chloro, and methyl groups will significantly influence the outcome of transition-metal-catalyzed cross-coupling reactions. Detailed kinetic and computational studies can unravel these effects, enabling more precise control over reactivity and selectivity. For instance, the presence of an ortho-fluoro substituent has been shown to significantly impact the C-C bond activation of benzonitriles, suggesting that the chloro and methyl groups in the target molecule will play a crucial role in its reactivity. acs.orgacs.org
Lewis Acid-Mediated Annulations: 2-Aminobenzonitriles are known precursors for the synthesis of 4-aminoquinoline (B48711) derivatives through Lewis acid-mediated reactions with alkynes. thieme-connect.com In-depth mechanistic studies of such transformations involving this compound could reveal the role of the substituents in influencing the reaction pathway and product distribution.
Advanced Materials Science Applications Beyond Current Scope
The unique electronic and structural features of this compound make it an intriguing building block for novel materials.
Potential Applications:
Organic Light-Emitting Diodes (OLEDs): The benzonitrile (B105546) moiety is a known component in materials for OLEDs. The substitution pattern on this compound could be tuned to modulate the electronic properties, leading to new emitters with tailored photophysical characteristics.
Conducting Polymers: The amino group provides a handle for polymerization. The synthesis of polymers incorporating this monomer could lead to new conducting materials with interesting redox and optical properties.
Molecular Switches: The presence of multiple functional groups allows for the potential design of molecular switches, where the conformation and electronic properties can be altered by external stimuli such as light or pH.
Theoretical Prediction of Reactivity and Selectivity
Computational chemistry is a powerful tool for predicting and understanding chemical reactivity. Applying theoretical methods to this compound can guide synthetic efforts and accelerate discovery.
Computational Approaches:
Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure and predict the reactivity of different sites on the molecule. mdpi.com This can help in forecasting the regioselectivity of electrophilic aromatic substitution and other reactions. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics and intermolecular interactions of derivatives of this compound, which is particularly relevant for materials science applications.
Quantitative Structure-Activity Relationship (QSAR) Studies: If a series of derivatives are synthesized and their properties measured, QSAR models can be developed to predict the activity of new, unsynthesized compounds, thereby streamlining the discovery process.
| Computational Method | Information Gained | Application |
| Density Functional Theory (DFT) | Electronic structure, reaction energies, transition state geometries. | Predicting regioselectivity, understanding reaction mechanisms. |
| Molecular Dynamics (MD) | Conformational preferences, intermolecular interactions, solvation effects. | Designing materials with specific bulk properties. |
| QSAR | Correlation between molecular structure and activity. | Guiding the design of new derivatives with enhanced properties. |
Exploration of Stereoselective Syntheses of Chiral Derivatives
The introduction of chirality can dramatically alter the biological and material properties of a molecule. The development of stereoselective methods to synthesize chiral derivatives of this compound is a promising and largely unexplored frontier.
Potential Strategies:
Asymmetric Catalysis: Chiral transition metal catalysts could be employed to effect enantioselective transformations at or near the benzonitrile core. For example, chiral dirhodium complexes have been used for the stereoselective cyclopropanation of olefins with diazoacetonitriles. nih.gov
Chiral Auxiliaries: The amino group can be derivatized with a chiral auxiliary to direct stereoselective reactions on other parts of the molecule. This approach is widely used in the synthesis of chiral amino acids and their derivatives. researchgate.netnih.gov
Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of enantiopure compounds.
The exploration of these future research directions will undoubtedly lead to a deeper understanding of the fundamental chemistry of this compound and pave the way for its application in a wide range of scientific and technological fields.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 5-Amino-2-chloro-4-methylbenzonitrile with high purity?
- Methodological Answer : A two-step synthesis is commonly employed for benzonitrile derivatives.
Chlorination : Introduce the chloro substituent via electrophilic aromatic substitution using Cl₂ or N-chlorosuccinimide (NCS) in a polar aprotic solvent (e.g., DMF) at 0–25°C.
Amination : Perform nucleophilic substitution or catalytic hydrogenation (e.g., using Pd/C or Raney Ni) to install the amino group.
- Optimization : Use continuous flow reactors to enhance reaction efficiency and reduce byproducts .
- Purity Control : Recrystallize from ethanol/water mixtures and verify purity via HPLC (>97% purity threshold) .
Q. How should researchers characterize this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, nitrile carbon at ~δ 115–120 ppm).
- Mass Spectrometry (MS) : Confirm molecular weight (152.57 g/mol) via ESI-MS or GC-MS .
- X-ray Crystallography : Resolve crystal structure to validate spatial arrangement of substituents (if single crystals are obtainable) .
Q. What are the optimal storage conditions to ensure the compound’s stability?
- Methodological Answer :
- Temperature : Store at 2–8°C in airtight containers to prevent decomposition.
- Light Sensitivity : Protect from UV exposure using amber glassware.
- Moisture Control : Use desiccants (e.g., silica gel) to mitigate hydrolysis of the nitrile group .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model electron density maps and identify reactive sites (e.g., chloro group as a leaving group).
- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics .
- Validation : Compare computational predictions with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .
Q. How do substituent positions influence the compound’s biological activity in drug discovery?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Electron-Withdrawing Groups : The chloro and nitrile groups enhance electrophilicity, potentially improving binding to target enzymes.
- Amino Group : Facilitates hydrogen bonding with biological receptors (e.g., kinase inhibitors).
- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) against cancer cell lines or microbial targets .
Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) across studies?
- Methodological Answer :
- Orthogonal Validation :
- DSC/TGA : Measure melting points (mp) and thermal stability via differential scanning calorimetry.
- HPLC-PDA : Check for polymorphic forms or impurities affecting mp discrepancies .
- Literature Cross-Referencing : Compare CAS RN 35747-58-1 data with peer-reviewed studies to identify synthesis-dependent variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
